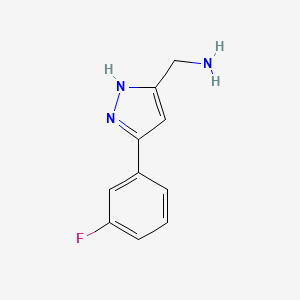

(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine

Overview

Description

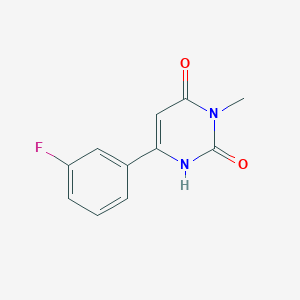

(3-(3-Fluorophenyl)-1H-pyrazol-5-yl)methanamine, also known as 3-FPM, is a novel psychoactive substance (NPS) that was first synthesized in the early 2000s and has recently become more widely available. It has been increasingly used as a research chemical in laboratory experiments and in clinical studies. 3-FPM is a fluorinated phenylpyrazole derivative that has a similar structure to other NPSs such as phenmetrazine and fenfluramine. It has a wide range of pharmacological effects and is known to have stimulant, anxiolytic, and hallucinogenic properties.

Scientific Research Applications

Alzheimer's Disease Treatment Research has indicated that derivatives of 1H-pyrazole, such as 3-aryl-1-phenyl-1H-pyrazole, have been studied for their potential in treating Alzheimer's disease. These compounds have demonstrated inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, crucial targets in Alzheimer's disease management. The studies highlight the significance of structural modifications, like the introduction of fluoro groups, in enhancing the inhibitory effectiveness against these enzymes, suggesting that compounds related to (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine could be explored further for Alzheimer's therapy (Kumar et al., 2013).

Synthetic Chemistry Advances In synthetic chemistry, compounds with a pyrazole core, including those related to this compound, have been synthesized under various conditions. One study reports the ambient-temperature synthesis of novel N-pyrazolyl imines, showcasing the versatility and efficiency of synthesizing pyrazole derivatives, which are valuable in medicinal chemistry and material science (Becerra et al., 2021).

Antipsychotic Potential The antipsychotic potential of 1H-pyrazol derivatives has been explored, with studies revealing that certain compounds in this class do not interact with dopamine receptors, a common target for antipsychotic drugs. This suggests a novel mechanism of action, which could lead to the development of new antipsychotic medications with potentially fewer side effects (Wise et al., 1987).

Antimicrobial and Antifungal Activities Research into pyrazole derivatives has also identified antimicrobial and antifungal properties. Compounds synthesized from pyrazole scaffolds, similar to this compound, have been tested against a variety of bacterial and fungal strains, demonstrating significant inhibitory activity. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2012).

Mechanism of Action

Target of Action

The primary targets of (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine are the monoamine transporters, particularly those of the catecholamines dopamine and norepinephrine . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which in turn influences neuronal signaling and overall brain function .

Mode of Action

This compound acts as a monoamine releaser . It interacts with its targets, the monoamine transporters, by reversing their normal function . Instead of reuptaking the neurotransmitters dopamine and norepinephrine from the synaptic cleft back into the neuron, these transporters are induced to release these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neuronal signaling .

Biochemical Pathways

The increased levels of dopamine and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, dopamine is involved in the reward system of the brain, motor control, and a number of endocrine functions. Norepinephrine, on the other hand, plays a role in attention and focus, and responses to stress and panic .

Pharmacokinetics

It is known that the compound has a relatively small molecular mass, a low melting point, a weak basicity, and moderate lipophilicity . These properties suggest that it could be easily absorbed and distributed in the body, potentially crossing the blood-brain barrier to exert its effects in the brain .

Result of Action

The result of the action of this compound is an enhanced neuronal signaling due to the increased levels of dopamine and norepinephrine in the synaptic cleft . This can lead to various effects, depending on the specific brain regions involved. For instance, it could potentially lead to increased alertness, attention, and focus, as well as elevated mood and feelings of reward .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other drugs, could potentially affect its absorption and distribution. Moreover, individual factors such as the person’s age, sex, health status, and genetic makeup could also influence how the compound is metabolized and excreted, and thus its overall effects .

properties

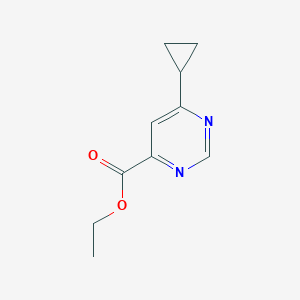

IUPAC Name |

[3-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYCVAHTLICTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

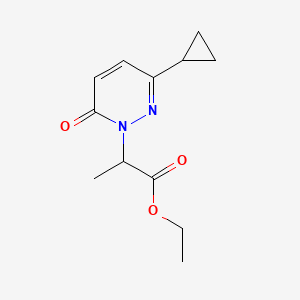

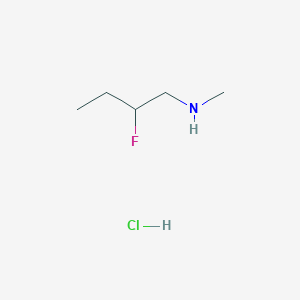

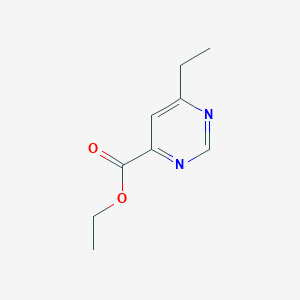

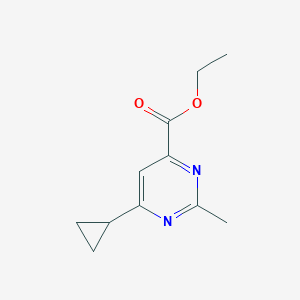

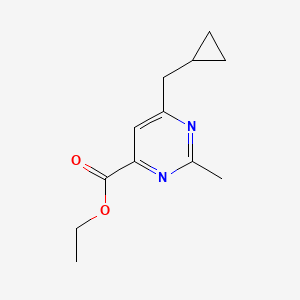

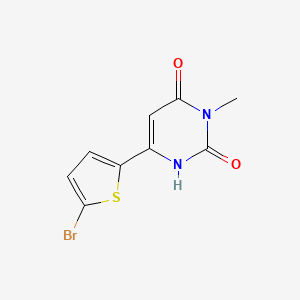

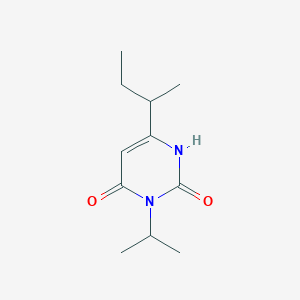

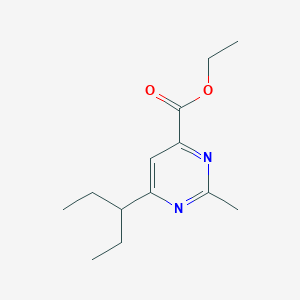

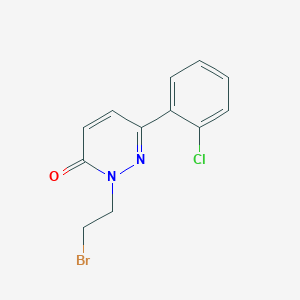

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1491553.png)

![4-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1491556.png)